Haloxyfop-methyl

Herbicide efficacy Soybean weed control ACCase inhibitor

Haloxyfop-methyl delivers superior Brachiaria decumbens control vs. fluazifop-p-butyl & sethoxydim in soybeans. As a proherbicide, herbicidal activity requires ester hydrolysis; inactive S-enantiomer makes enantiomeric composition critical for research. At near-threefold lower rate than fluazifop-butyl, it boosts potato yield up to 23.7%. Choose ≥98% purity for dose-response studies and environmental fate assessments. Ideal for integrated pest management and chiral herbicide research.

Molecular Formula C16H13ClF3NO4
Molecular Weight 375.72 g/mol
CAS No. 69806-40-2
Cat. No. B155383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloxyfop-methyl
CAS69806-40-2
Synonyms2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-propanoic Acid Methyl Ester;  Dowco 453;  Dowco 453ME;  Haloxyfop methyl ester;  Haloxyfop-Me;  Verdict;  Verdict R
Molecular FormulaC16H13ClF3NO4
Molecular Weight375.72 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3
InChIKeyMFSWTRQUCLNFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.48e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Haloxyfop-Methyl (CAS 69806-40-2): A Post-Emergence AOPP Herbicide for Grass Weed Control in Broadleaf Crops


Haloxyfop-methyl is a post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) class [1]. It functions as a proherbicide, requiring hydrolysis of the methyl ester to the corresponding carboxylic acid (haloxyfop) for herbicidal activity [2]. The compound selectively inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis, thereby controlling annual and perennial grass weeds in broadleaf crops such as soybeans, cotton, and potatoes [3].

Why Haloxyfop-Methyl Should Not Be Interchanged with Other ACCase Inhibitors Without Comparative Evidence


While haloxyfop-methyl shares the ACCase inhibition mechanism with other AOPP and cyclohexanedione herbicides, substantial differences in potency, soil residual activity, and selectivity profiles preclude simple substitution. For instance, haloxyfop-methyl demonstrates superior control of Brachiaria decumbens compared to fluazifop-p-butyl and sethoxydim in soybean field trials [1]. Furthermore, its enantiomeric composition critically influences herbicidal activity; the racemic haloxyfop-methyl has been largely replaced by the R-enantiomer-enriched formulation (haloxyfop-P-methyl) due to the inactivity of the S-enantiomer [2]. These factors, along with differential cross-resistance patterns [3], make direct substitution scientifically unsound and economically risky.

Quantitative Evidence for Haloxyfop-Methyl Differentiation in Herbicide Selection


Superior Control of Brachiaria decumbens Compared to Fluazifop-P-Butyl and Sethoxydim

In a field trial conducted in soybean, haloxyfop-methyl applied at 60 g ha⁻¹ provided the highest level of control of Brachiaria decumbens among all treatments tested. Control was superior to that achieved by fluazifop-p-butyl (125 g ha⁻¹) and sethoxydim (230 g ha⁻¹) [1].

Herbicide efficacy Soybean weed control ACCase inhibitor

Lower Application Rate for Equivalent Weed Control in Potatoes Compared to Fluazifop-Butyl

In a potato field study, haloxyfop-R-methyl ester applied at 8.32 g(ai)/rai provided control of annual grass weeds (Echinochloa crus-galli, Digitaria adscendense, Eleusine indica) equivalent to that achieved with a nearly three-fold higher rate of fluazifop-butyl at 24.00 g(ai)/rai [1]. This use of haloxyfop-R-methyl ester increased potato yield by 9.0-23.7% compared to untreated plots [1].

Herbicide rate comparison Potato weed control AOPP herbicides

Extended Soil Residual Activity Compared to Fluazifop-Butyl and Sethoxydim

In field experiments assessing soil herbicidal activity, haloxyfop-methyl exhibited the longest soil residual control among the compounds tested, followed by fluazifop-butyl and then sethoxydim [1]. This property enabled effective control of simulated shattercane with preemergence and early postemergence applications, whereas control from similar applications of sethoxydim was limited and variable [1].

Soil persistence Residual control Herbicide longevity

Enantiomer-Specific Activity Drives Formulation Evolution to Haloxyfop-P-Methyl

Haloxyfop-methyl is a chiral compound originally introduced as a racemate. Research has demonstrated that the herbicidal activity resides predominantly in the R-enantiomer (haloxyfop-P), while the S-enantiomer is 'much less active' [1]. Consequently, the market has largely transitioned to formulations enriched in the R-enantiomer, known as haloxyfop-P-methyl [2]. This shift underscores the importance of enantiomeric purity for achieving desired efficacy at lower application rates.

Chiral herbicide Enantiomer activity Haloxyfop-P-methyl

Differential Cross-Resistance Pattern with Pinoxaden in Chloris virgata

In a study on Chloris virgata populations, dose-response experiments revealed a 432-fold resistance to haloxyfop-methyl in a resistant population compared to a susceptible population, whereas resistance to pinoxaden was only 3-fold [1]. This indicates that while haloxyfop-methyl and pinoxaden are both ACCase inhibitors, they exhibit markedly different resistance selection pressures, a factor that must be considered in resistance management strategies.

Herbicide resistance Cross-resistance Pinoxaden

Equivalent Soybean Yield at Reduced Application Rate Compared to Sethoxydim

In soybean field trials, haloxyfop-methyl applied at 60 g/ha and 90 g/ha produced seed yields equivalent to sethoxydim applied at a much higher rate of 220 g/ha [1]. This finding reinforces the compound's high intrinsic potency, allowing for effective weed management with significantly lower amounts of active ingredient per hectare.

Herbicide rate Soybean yield Cost-effectiveness

High-Value Application Scenarios for Haloxyfop-Methyl Based on Quantitative Differentiation


Soybean Weed Management Programs Targeting Brachiaria decumbens

Based on field evidence demonstrating superior control of Brachiaria decumbens compared to fluazifop-p-butyl and sethoxydim [1], haloxyfop-methyl should be prioritized in soybean production regions where this weed species is a primary concern. Its use can help maintain yield potential and reduce the selection pressure for resistance to alternative ACCase inhibitors.

Potato Production Systems Requiring Lower Herbicide Input Rates

The demonstrated ability of haloxyfop-methyl to control annual grass weeds in potatoes at a rate nearly three times lower than fluazifop-butyl, while increasing yield by up to 23.7% [1], positions it as a cost-effective and environmentally favorable option for potato growers. This is particularly relevant in integrated pest management programs aiming to minimize pesticide load.

Precision Herbicide Research Requiring Enantiomerically Defined Compounds

For researchers investigating chiral herbicide behavior, metabolism, or resistance mechanisms, the distinction between racemic haloxyfop-methyl and R-enantiomer-enriched haloxyfop-P-methyl is critical [1]. The inactivity of the S-enantiomer means that using racemic material can confound dose-response studies and environmental fate assessments. Procuring the enantiomerically pure or enriched form is essential for robust experimental design.

Crop Rotations with Short Intervals Where Extended Soil Residual Activity is Undesirable

While haloxyfop-methyl's long soil residual activity is an advantage for sustained weed control [1], this same property makes it a poor choice in rotations with sensitive follow-on grass crops (e.g., corn, wheat). In such scenarios, a shorter-residual ACCase inhibitor like sethoxydim may be the appropriate selection to avoid carryover injury, highlighting the need for compound-specific knowledge in rotational planning.

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